3-(Fluoromethyl)azetidine-3-carboxylic acid;hydrochloride
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Overview
Description
3-(Fluoromethyl)azetidine-3-carboxylic acid;hydrochloride is a chemical compound with significant potential in various scientific fields. It is known for its unique structure, which includes a fluoromethyl group attached to an azetidine ring, making it a valuable compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)azetidine-3-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the base-promoted cyclization of dibromo amino esters to yield azetidines . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Fluoromethyl)azetidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered properties.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Fluoromethyl)azetidine-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)azetidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. This interaction can modulate enzyme activity, receptor signaling, and other cellular processes .
Comparison with Similar Compounds
3-Azetidinecarboxylic acid: This compound shares the azetidine ring but lacks the fluoromethyl group, resulting in different chemical properties and reactivity.
3-(Fluoromethyl)azetidine: Similar in structure but without the carboxylic acid group, affecting its solubility and biological activity.
Uniqueness: 3-(Fluoromethyl)azetidine-3-carboxylic acid;hydrochloride is unique due to the presence of both the fluoromethyl and carboxylic acid groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C5H9ClFNO2 |
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Molecular Weight |
169.58 g/mol |
IUPAC Name |
3-(fluoromethyl)azetidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H8FNO2.ClH/c6-1-5(4(8)9)2-7-3-5;/h7H,1-3H2,(H,8,9);1H |
InChI Key |
YTCYMZRAIZAFFF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CF)C(=O)O.Cl |
Origin of Product |
United States |
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